methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the pyrazole family, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
The compound “methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with their targets .
Biochemical Pathways
Pyrazole derivatives are known to be used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrazoles or piperidines.
Scientific Research Applications
Chemistry and Biology: This compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its structural complexity and reactivity. It serves as a building block in the creation of more complex molecules.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound finds applications in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.
Comparison with Similar Compounds
Methyl 4-(1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)benzoate
4-methyl-2-(1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)pentanoic acid
Uniqueness: This compound stands out due to its unique structural features, such as the presence of the piperidine ring and the specific substitution pattern on the pyrazole core. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S/c1-10-13(11(2)17(3)16-10)23(20,21)15-9-12-5-7-18(8-6-12)14(19)22-4/h12,15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGFEIXHSAJCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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